physicochemical properties of 3-fluoro-N,N-dimethyl-4-nitrobenzamide
physicochemical properties of 3-fluoro-N,N-dimethyl-4-nitrobenzamide
An In-depth Technical Guide to 3-fluoro-N,N-dimethyl-4-nitrobenzamide: Synthesis, Characterization, and Physicochemical Properties
Authored by: A Senior Application Scientist
Introduction
3-Fluoro-N,N-dimethyl-4-nitrobenzamide is a key chemical intermediate, distinguished by its trifunctionalized aromatic scaffold. The presence of a fluorine atom, a nitro group, and a dimethylbenzamide moiety imparts a unique electronic and steric profile, making it a valuable building block in multi-step organic synthesis. Its primary significance lies in its role as a precursor in the synthesis of pharmaceutical agents, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.[1]
This guide provides a comprehensive overview of 3-fluoro-N,N-dimethyl-4-nitrobenzamide, designed for researchers and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and outline the expected spectroscopic characteristics. The document is structured to offer not just data, but a causal understanding of the experimental choices and analytical interpretations that are critical for its effective use in a research and development setting.
Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and predict key properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-N,N-dimethyl-4-nitrobenzamide | N/A |
| CAS Number | 536748-05-7 | [2] |
| Molecular Formula | C₉H₉FN₂O₃ | [2] |
| Molecular Weight | 212.18 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| Melting Point | Not available. Predicted to be a solid at room temperature. | N/A |
| Solubility | Predicted to be soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[1] | N/A |
| Storage | Recommended: 2-8°C, under an inert atmosphere. | [3] |
Synthesis of 3-fluoro-N,N-dimethyl-4-nitrobenzamide
The synthesis of 3-fluoro-N,N-dimethyl-4-nitrobenzamide is reliably achieved via a two-step, one-pot process starting from 3-fluoro-4-nitrobenzoic acid. This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine. This approach is well-documented in the patent literature for its efficiency and scalability.[1]
Reaction Scheme
The overall transformation proceeds as follows:
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Activation: 3-Fluoro-4-nitrobenzoic acid is reacted with an activating agent, such as oxalyl chloride or thionyl chloride, to form the highly reactive 3-fluoro-4-nitrobenzoyl chloride intermediate. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate this conversion via the formation of a Vilsmeier reagent.
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Amidation: The in-situ generated acyl chloride is then reacted with dimethylamine (often introduced as dimethylamine hydrochloride with a tertiary amine base like triethylamine to liberate the free amine) to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-fluoro-N,N-dimethyl-4-nitrobenzamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures described in patent literature.[1]
Materials:
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3-Fluoro-4-nitrobenzoic acid
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Oxalyl chloride or Thionyl chloride
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Dimethylamine hydrochloride
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Triethylamine
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-nitrobenzoic acid (1.0 eq).
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Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the acid, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions. The activating agent converts the less reactive carboxylic acid into a highly electrophilic acyl chloride.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution if thionyl chloride is used).
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Amidation: In a separate flask, prepare a suspension of dimethylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in DCM. Cool this mixture in an ice bath. Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl salt of dimethylamine, liberating the free nucleophile required for the amidation reaction.
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Addition: Slowly add the freshly prepared acyl chloride solution from step 4 to the dimethylamine suspension at 0 °C.
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Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. Causality: The aqueous washes remove unreacted reagents, salts (like triethylammonium chloride), and DMF.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-fluoro-N,N-dimethyl-4-nitrobenzamide.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[4][5]
¹H NMR Spectroscopy
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Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Their chemical shifts and coupling patterns will be influenced by the three different substituents. The strong electron-withdrawing effect of the nitro group will deshield these protons, shifting them downfield.[6] The fluorine atom will cause additional splitting (J-coupling). We can predict a complex splitting pattern (e.g., doublet of doublets).
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N,N-Dimethyl Protons (6H): The two methyl groups attached to the amide nitrogen are expected to appear as two distinct singlets in the region of δ 2.8-3.2 ppm. Due to the restricted rotation around the C-N amide bond, these two methyl groups are chemically non-equivalent.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the δ 165-170 ppm range.[4]
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-150 ppm). The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.
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N,N-Dimethyl Carbons (2C): The two methyl carbons will appear as distinct signals around δ 35-40 ppm.[4]
¹⁹F NMR Spectroscopy
A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
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C=O Stretch (Amide): A strong absorption band is expected around 1630-1680 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 212. Key fragmentation patterns would likely include the loss of the dimethylamino group (-N(CH₃)₂) and the nitro group (-NO₂). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₉FN₂O₃.
Conclusion
3-Fluoro-N,N-dimethyl-4-nitrobenzamide is a fine chemical of significant interest due to its application in pharmaceutical synthesis. While detailed public data on its physicochemical properties is sparse, its synthesis is well-established, and its structural features allow for reliable prediction of its spectroscopic characteristics. This guide provides the necessary foundational knowledge—from a robust synthesis protocol to predictive analytical data—to empower researchers and drug development professionals in their work with this versatile intermediate. The provided methodologies for synthesis and characterization are designed to be self-validating, ensuring a high degree of confidence in the quality and identity of the material produced.
References
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Google Scholar.
- An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.). Benchchem.
- CAS 536748-05-7 | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | MFCD16845672. (n.d.). Hoffman Fine Chemicals.
- CN112851646A - Preparation method of Tegolrazan - Google Patents. (n.d.). Google Patents.
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (n.d.). Google Patents.
-
Tegoprazan | New Drug Approvals. (2021, September 06). New Drug Approvals. Retrieved from [Link]
- Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.). Benchchem.
-
2-Fluoro-N,N-dimethyl-4-nitrobenzamide | 1187368-66-6. (n.d.). Pharmaffiliates. Retrieved from [Link]
